N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with the molecular formula C₁₄H₁₁IN₄O₄S This compound is characterized by the presence of an iodine atom attached to a pyridine ring, a carbamothioyl group, a methoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbamothioyl Group: This involves the reaction of the iodinated pyridine with thiourea to form the carbamothioyl group.
Coupling with 4-methoxy-3-nitrobenzoyl Chloride: The final step involves coupling the intermediate product with 4-methoxy-3-nitrobenzoyl chloride under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
- N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
- N-[(5-fluoropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Uniqueness
N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the methoxy and nitro groups further enhances its chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4O4S/c1-23-11-4-2-8(6-10(11)19(21)22)13(20)18-14(24)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILQPRYWWIONPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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